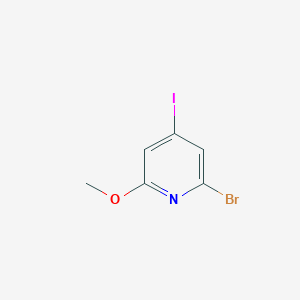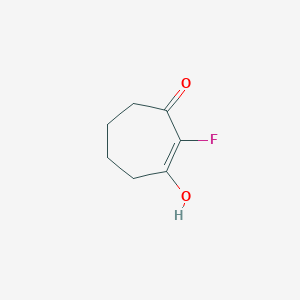
2-Fluoro-3-hydroxycyclohept-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorine's Influence on Antiviral Activity
A study discussed the impact of fluorine substitution on nucleotide analogues' incorporation by HIV-1 reverse transcriptase, which may indirectly relate to the broader chemical class including "2-Fluoro-3-hydroxycyclohept-2-en-1-one". The study found that fluorine substitution can significantly alter the kinetic parameters and efficiency of nucleotide incorporation, potentially explaining the potency of certain nucleosides against HIV-1. This underscores fluorine's role in enhancing the antiviral efficacy of nucleoside analogues (Ray et al., 2003).
Fluorinated Compounds in Liquid Crystal Applications
Another study reviewed the properties and applications of fluorinated liquid crystals, emphasizing the unique effects of fluorine atoms on liquid crystalline materials. Fluorinated compounds exhibit remarkable properties such as enhanced thermal stability and distinct mesophase morphologies, making them crucial for advanced liquid crystal display technologies (Hird, 2007).
Fluorine in Polymer Science
The synthesis and characterization of fluoropolymers, such as Polytetrafluoroethylene (PTFE), have been extensively reviewed. These materials are known for their exceptional chemical inertness, thermal stability, and low friction coefficients. The incorporation of fluorine into polymers leads to materials with unique properties, useful in various industrial and medical applications (Puts et al., 2019).
Fluoroalkylation Reactions in Aqueous Media
The progress in aqueous fluoroalkylation, highlighting methods for the incorporation of fluorinated groups into molecules under environmentally friendly conditions, showcases the importance of fluorine chemistry in sustainable organic synthesis. This research area's development points to the broad utility of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science (Song et al., 2018).
Fluorine as a Hydrogen Bond Acceptor
Investigations into the role of organic fluorine as a hydrogen bond acceptor reveal its subtle yet significant impact on molecular interactions. Despite fluorine being a poor hydrogen bond acceptor compared to other halogens, its presence can influence molecular conformation and intermolecular interactions, which are critical in drug design and molecular recognition processes (Howard et al., 1996).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, and H319, which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . These statements provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
2-fluoro-3-hydroxycyclohept-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-7-5(9)3-1-2-4-6(7)10/h9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXYLOZJJQOIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=C(C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-hydroxycyclohept-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



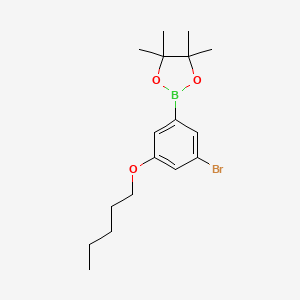
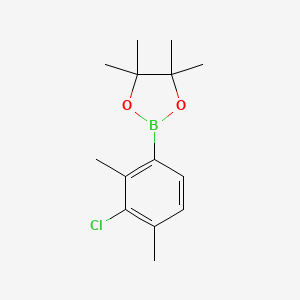
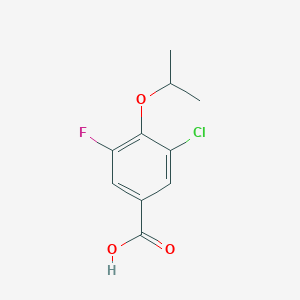



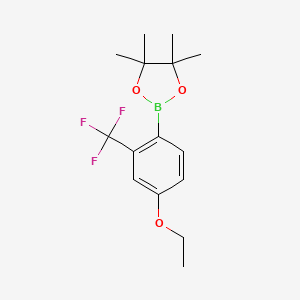

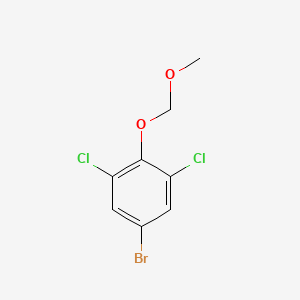

![O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate](/img/structure/B6301548.png)
